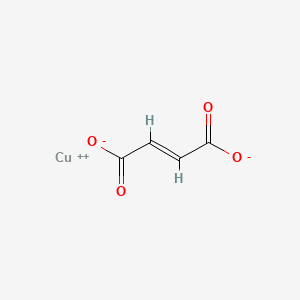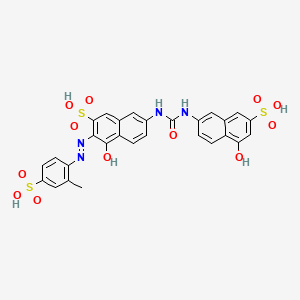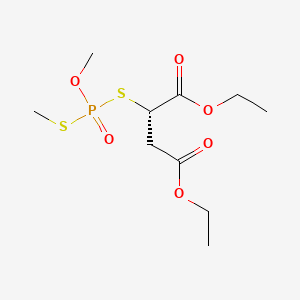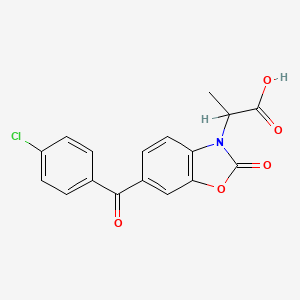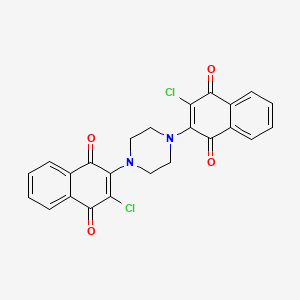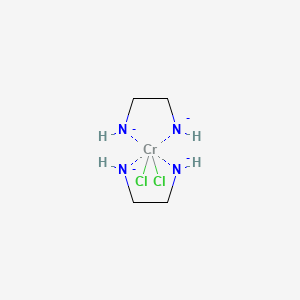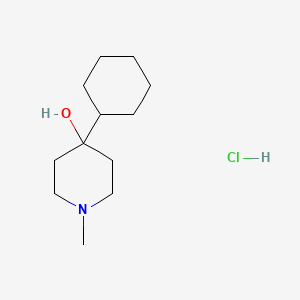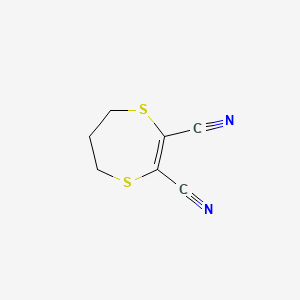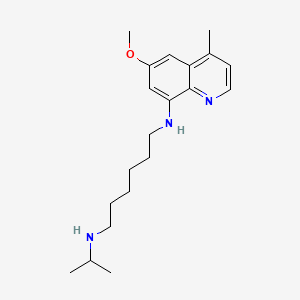
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is a chemical compound with the molecular formula C₉H₁₈N₃O₉P₃ and a molecular weight of 405.175 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with phosphonic acid ester groups. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester can be synthesized through the reaction of cyanuric chloride with trimethyl phosphite . The reaction typically involves refluxing the reactants in a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions must be carefully controlled to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo substitution reactions with primary amines, resulting in the formation of substituted triazine derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary amines and solvents like 1,4-dioxane or 1,2-dichloroethane are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Hydrolysis: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester involves its interaction with molecular targets through its phosphonic acid ester groups. These groups can form strong bonds with metal ions and other electrophilic species, making it useful in various catalytic and inhibitory processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, P,P’,P’'- (1,3,5-triazine-2,4,6-triyl)tris-, hexamethyl ester
- Hexamethyl 1,3,5-triazine-2,4,6-triyltris(phosphonate)
Uniqueness
Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
903-22-0 |
|---|---|
Molekularformel |
C9H18N3O9P3 |
Molekulargewicht |
405.18 g/mol |
IUPAC-Name |
2,4,6-tris(dimethoxyphosphoryl)-1,3,5-triazine |
InChI |
InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3 |
InChI-Schlüssel |
MHSPHCZQMJJENS-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


